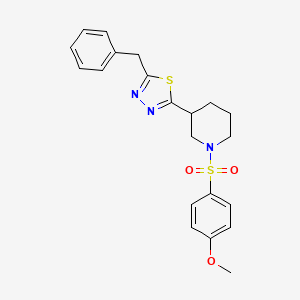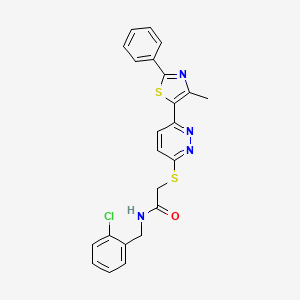![molecular formula C16H21N3O2 B2650072 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethylbutanamide CAS No. 946336-67-0](/img/structure/B2650072.png)
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethylbutanamide” is a chemical compound with the molecular formula C17H16N4O4S and a molecular weight of 372.4 . It is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis
The molecular structure of this compound involves a 4-oxo-4H-pyrido[1,2-a]pyrimidine core, which is a bicyclic system containing a pyridine and a pyrimidine ring . The compound also contains a 2-ethylbutanamide group attached to the pyrimidine ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 372.4 . Other specific physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Pyrimidine Analogs in Medicinal Chemistry
Pyrimidine analogs are recognized for their wide range of biological activities, including anticancer, anti-HIV, antifungal, and antibacterial properties. These compounds, bearing the pyrimidine heterocycle, are prevalent in many medicinal drugs. Research has highlighted the synthesis and biological activities of potential pyrimidine analogs, providing comprehensive insights into clinically approved pyrimidine-containing drugs and recent reports on their broad-spectrum activities. These activities include anticancer, sedative, antibiotic, antiviral, anti-inflammatory, analgesic, and antimicrobial activities, positioning pyrimidine analogs as attractive scaffolds for newer drug discovery (N. JeelanBasha, N. Goudgaon, 2021).
Hybrid Catalysts and Pyrimidine Derivatives
The use of hybrid catalysts in the synthesis of pyrimidine derivatives, particularly 5H-pyrano[2,3-d]pyrimidine scaffolds, has been extensively investigated. These scaffolds are key precursors in the medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. Various synthetic pathways employing diversified hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, have been explored to develop substituted pyrimidine derivatives. This research underscores the applicability of pyrimidine scaffolds in developing lead molecules for drug development (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).
Anti-Cancer Potential of Pyrimidines
Pyrimidines have been extensively reported for their anticancer potential. The structural diversity of pyrimidines allows them to exert cell-killing effects through various mechanisms, indicating their ability to interact with diverse enzymes, targets, and receptors. This review of patent literature from 2009 onwards presents the structure of potent compounds, their IC50 values, models used for anticancer evaluation, and the involved enzymes/receptors/targets, highlighting the ongoing interest in pyrimidine-based anticancer agents (R. Kaur et al., 2014).
Eigenschaften
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-5-12(6-2)15(20)18-14-11(4)17-13-8-7-10(3)9-19(13)16(14)21/h7-9,12H,5-6H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSBDLLLIRJBMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(N=C2C=CC(=CN2C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-ethylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dinitrophenylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2649989.png)




![[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2649998.png)
![3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2649999.png)
![3-benzyl-N-isopropyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2650000.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2650001.png)



![2-{[2-(2-Methoxyethoxy)ethyl]amino}ethan-1-ol](/img/structure/B2650007.png)
